

# Preliminary Toxicological Profile of RU 58841: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | RU 58841 |           |
| Cat. No.:            | B1680188 | Get Quote |

Disclaimer: This document summarizes publicly available information regarding the preliminary toxicological and safety studies of **RU 58841** (also known as PSK-3841 or HMR-3841). It is intended for researchers, scientists, and drug development professionals. The development of **RU 58841** was discontinued, and the full toxicological data from comprehensive studies and late-phase clinical trials have not been publicly released. Therefore, this guide is based on limited preclinical and early clinical data and should be interpreted with caution.

#### Introduction

**RU 58841** is a nonsteroidal antiandrogen that was investigated as a topical treatment for androgen-dependent conditions such as androgenetic alopecia and acne.[1] Its mechanism of action involves competitively blocking the androgen receptor, thereby inhibiting the effects of dihydrotestosterone (DHT) on hair follicles.[2] While early studies suggested a favorable safety profile with minimal systemic absorption, a complete toxicological evaluation is not available in the public domain.

### **Summary of Preclinical Safety Data**

Preclinical studies on **RU 58841** were primarily focused on efficacy in animal models of androgenetic alopecia, with safety and tolerability being secondary endpoints. The available data is qualitative rather than quantitative, and specific toxicological metrics such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) have not been published.

Table 1: Summary of Preclinical Safety Findings for **RU 58841** 



| Study Type           | Animal<br>Model                         | Route of<br>Administrat<br>ion | Concentrati<br>on/Dose               | Key<br>Safety/Toxi<br>cological<br>Observatio<br>ns                                                                                                                           | Citations |
|----------------------|-----------------------------------------|--------------------------------|--------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Efficacy &<br>Safety | Stumptailed<br>Macaques                 | Topical                        | 0.5%, 1%,<br>3%, and 5%<br>solutions | No detectable systemic effects on body weight, hematology, blood chemistry, or serum hormone levels (testosterone, DHT, luteinizing hormone). Good dermal tolerance reported. | [3][4]    |
| Efficacy &<br>Safety | Nude mice<br>with human<br>scalp grafts | Topical                        | 1% solution                          | No systemic side effects were reported in the study.                                                                                                                          | [5]       |
| Prodrug<br>Efficacy  | Not specified                           | Not<br>applicable              | Not<br>applicable                    | A prodrug, RU 58841- myristate, was developed to enhance follicular targeting and potentially reduce                                                                          | [6]       |



systemic absorption.

### **Summary of Human Clinical Trial Safety Data**

**RU 58841** underwent Phase I and a proof-of-concept Phase II clinical trial for alopecia.[2][3] However, the complete results of these trials were never published. Information available is from secondary sources and archived company statements.

Table 2: Summary of Human Clinical Trial Safety Findings for RU 58841

| Trial Phase                       | Number of<br>Participants | Route of<br>Administrat<br>ion | Concentrati<br>on/Dose                    | Key<br>Safety/Toxi<br>cological<br>Observatio<br>ns                                                              | Citations |
|-----------------------------------|---------------------------|--------------------------------|-------------------------------------------|------------------------------------------------------------------------------------------------------------------|-----------|
| Phase I                           | 30 males                  | Topical                        | 5% solution<br>twice daily for<br>4 weeks | Good general<br>and dermal<br>tolerance. No<br>systemic anti-<br>androgenic<br>activity was<br>observed.         | [3]       |
| Phase II<br>(Proof of<br>Concept) | 120 males                 | Topical                        | 2.5% and 5% solutions over 6 months       | Good general<br>and dermal<br>tolerance. No<br>systemic anti-<br>androgenic<br>effect was<br>observed<br>(n=90). | [2][3]    |

## **Experimental Protocols**



Detailed experimental protocols for the toxicological evaluation of **RU 58841** are not publicly available. The following are reconstructions of the methodologies used in key preclinical and clinical studies based on the available literature.

#### **Preclinical Study in Stumptailed Macaques**

- Objective: To evaluate the long-term effects of topical RU 58841 on hair growth and to monitor for systemic side effects.
- Animal Model: Bald stumptailed macaques, an established model for androgenetic alopecia.
- Methodology:
  - Animals were divided into groups receiving different concentrations of RU 58841 (0.5%, 1%, 3%, and 5% solutions) and a vehicle control.
  - The solutions were applied topically to the bald scalp for a duration of 6 months, with some animals continuing treatment for up to 24 months.
  - Hair growth parameters (density, thickness, length) were periodically measured.
  - Systemic safety was monitored through regular checks of body weight, hematology, and blood chemistry.
  - Serum levels of testosterone, dihydrotestosterone, and luteinizing hormone were also assessed to detect any systemic anti-androgenic effects.[4]

#### **Phase I Clinical Trial**

- Objective: To assess the safety and tolerability of topically applied RU 58841 in healthy male volunteers with androgenetic alopecia.
- Study Design: A double-blind, randomized, vehicle-controlled study.
- Participants: 30 healthy Caucasian males with androgenetic alopecia.
- · Methodology:



- Participants were randomized to receive either a 5% RU 58841 solution or a vehicle control (70% ethanol).
- The solution was administered topically to the scalp twice daily for four weeks.
- The primary outcomes were the assessment of systemic and local safety and tolerance.
- Safety monitoring included the evaluation of the pharmacodynamic endocrine profile (gonadotropins, steroids) on days 1, 15, and 28 of treatment.[5]

# Signaling Pathways and Experimental Workflows Mechanism of Action of RU 58841









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Sub-chronic (13-week) oral toxicity study, preceded by an in utero exposure phase and genotoxicity studies with fish source phosphatidylserine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit The heart of the internet [reddit.com]
- 3. hairguard.com [hairguard.com]
- 4. reddit.com [reddit.com]
- 5. ISRCTN [isrctn.com]
- 6. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Preliminary Toxicological Profile of RU 58841: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680188#preliminary-toxicological-studies-of-ru-58841]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com